2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
The compound 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a structurally complex molecule featuring:
- A tetrahydrobenzo[b]thiophene core substituted with a carbonitrile group at position 2.
- A fused pyrrolo[3,4-d]isoxazole-dione moiety (4,6-dioxo) at position 2 of the thiophene ring.
- o-Tolyl (2-methylphenyl) and p-tolyl (4-methylphenyl) substituents on the pyrrolo-isoxazole ring.
Properties
IUPAC Name |
2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-11-13-18(14-12-16)24-23-25(34-31(24)21-9-5-3-7-17(21)2)27(33)30(26(23)32)28-20(15-29)19-8-4-6-10-22(19)35-28/h3,5,7,9,11-14,23-25H,4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMEZWEOBBCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)ON2C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS Number: 1005261-57-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula: C28H25N3O3S
- Molecular Weight: 483.59 g/mol
- Purity: Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been largely investigated in the context of its potential as an acetylcholinesterase (AChE) inhibitor and its effects on various cellular processes.
Acetylcholinesterase Inhibition
Research indicates that derivatives related to this compound exhibit significant AChE inhibitory activity. For instance, pyrrolo-isoxazole derivatives have shown IC50 values comparable to known AChE inhibitors like donepezil. One study reported that certain derivatives had IC50 values ranging from 17.5 nM to 19.1 nM, outperforming donepezil which had an IC50 of 21.5 nM .
Study 1: AChE Inhibition
In a study focusing on pyrrolo-isoxazole benzoic acid derivatives, several compounds were synthesized and evaluated for their AChE inhibitory properties. The most potent compound exhibited an IC50 of 17.5 nM and significantly improved memory retention in scopolamine-induced amnesia models in mice . This suggests that similar structures may yield beneficial effects in cognitive disorders.
Study 2: Antibacterial Efficacy
Another investigation into related compounds revealed their effectiveness against clinical strains of E. coli and P. aeruginosa. The most effective derivative showed a minimum inhibitory concentration (MIC) of 10 µg/mL against both bacterial strains . This highlights the potential for the target compound to exhibit similar antibacterial properties.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its tetrahydrobenzo[b]thiophene-3-carbonitrile core with several synthesized derivatives (Table 1). Key structural variations include:
Table 1: Comparison of Structural and Physical Properties
Key Observations:
Substituent Impact on Physical Properties: Electron-donating groups (e.g., methyl in o-/p-tolyl) may enhance solubility in non-polar solvents compared to electron-withdrawing groups (e.g., chloro in ). Melting points vary significantly: Derivatives with rigid aromatic substituents (e.g., dioxoisoindolinyl in ) exhibit higher melting points (~277°C) than those with flexible hydrazone moieties (~135°C in ).
Synthetic Strategies :
Spectroscopic and Analytical Comparisons
Nuclear Magnetic Resonance (NMR):
- highlights the utility of NMR for deducing substituent positions via chemical shift analysis. For example, protons in regions A (39–44 ppm) and B (29–36 ppm) show distinct shifts when substituents alter the electronic environment .
- The target compound’s o-tolyl and p-tolyl groups would likely cause upfield/downfield shifts in aromatic proton regions, comparable to shifts observed in for p-tolyl and chlorophenyl analogues.
X-ray Crystallography:
- Derivatives like those in and likely employed similar tools for structural validation.
Reactivity and Functionalization
- The carbonitrile group at position 3 (common across all analogues) serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or cyclization to tetrazole rings.
- The dioxo groups in the pyrrolo-isoxazole ring may participate in hydrogen bonding, influencing molecular packing or target binding in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
